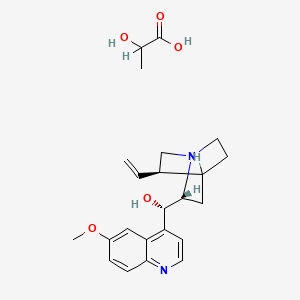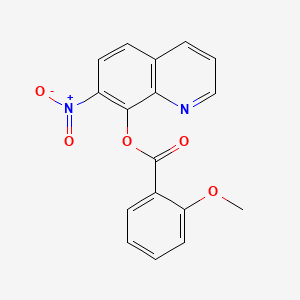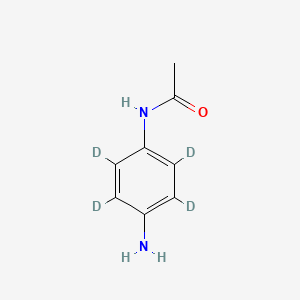
4'-Aminoacetanilide-2',3',5',6'-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Aminoacetanilide-2’,3’,5’,6’-d4 is a stable isotope-labeled compound with the molecular formula C8H6D4N2O and a molecular weight of 154.2 g/mol . This compound is a deuterated form of 4’-aminoacetanilide, where the hydrogen atoms at positions 2’, 3’, 5’, and 6’ are replaced with deuterium atoms. It is primarily used in scientific research as a reference material and in various analytical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Aminoacetanilide-2’,3’,5’,6’-d4 typically involves the deuteration of 4’-aminoacetanilide. One common method is the reduction of 4’-nitroacetanilide using deuterium gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 4’-Aminoacetanilide-2’,3’,5’,6’-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound with high isotopic purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for research and analytical applications .
化学反应分析
Types of Reactions
4’-Aminoacetanilide-2’,3’,5’,6’-d4 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, primary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
科学研究应用
4’-Aminoacetanilide-2’,3’,5’,6’-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for accurate quantification and structural elucidation.
Pharmaceutical Research: Employed in the study of drug metabolism and pharmacokinetics to trace the metabolic pathways of drugs.
Biological Studies: Utilized in the investigation of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Used in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4’-Aminoacetanilide-2’,3’,5’,6’-d4 is primarily related to its role as a stable isotope-labeled compound. It does not exert any specific biological effects but is used as a tracer in various analytical and research applications. The deuterium atoms in the compound provide a distinct isotopic signature, allowing researchers to track its distribution and transformation in different systems .
相似化合物的比较
Similar Compounds
4’-Aminoacetanilide: The non-deuterated form of the compound, commonly used in similar applications but without the isotopic labeling.
2-Aminoacetanilide: An isomer with the amino group at the 2-position, used in the synthesis of heterocyclic compounds.
3-Aminoacetanilide: Another isomer with the amino group at the 3-position, also used in synthetic chemistry.
Uniqueness
4’-Aminoacetanilide-2’,3’,5’,6’-d4 is unique due to its stable isotope labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for precise quantification and tracking in complex systems, making it a valuable tool in various scientific fields .
属性
分子式 |
C8H10N2O |
|---|---|
分子量 |
154.20 g/mol |
IUPAC 名称 |
N-(4-amino-2,3,5,6-tetradeuteriophenyl)acetamide |
InChI |
InChI=1S/C8H10N2O/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11)/i2D,3D,4D,5D |
InChI 键 |
CHMBIJAOCISYEW-QFFDRWTDSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])NC(=O)C)[2H] |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


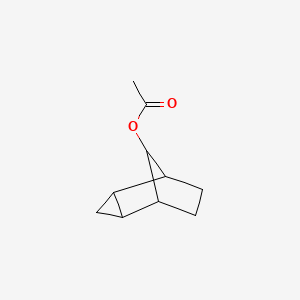



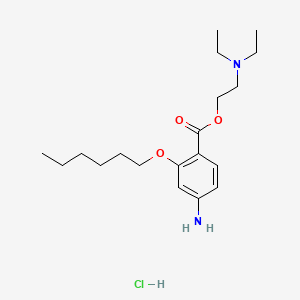
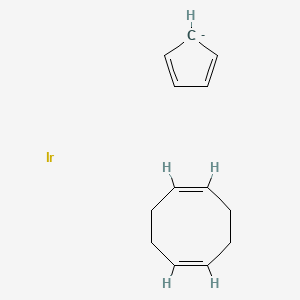
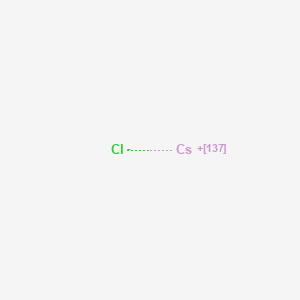
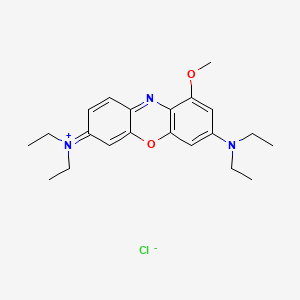

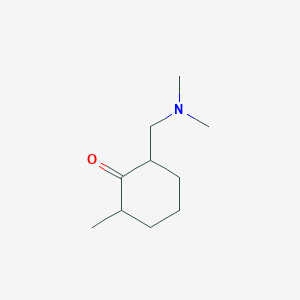
![Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate](/img/structure/B13741991.png)
![6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid](/img/structure/B13741999.png)
